molecular formula C9H18N2O2 B1626015 Methyl 3-(4-Methylpiperazin-1-yl)propanoate CAS No. 33544-40-0

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

Cat. No.: B1626015
CAS No.: 33544-40-0
M. Wt: 186.25 g/mol
InChI Key: GAPYHLNXLZTGEH-UHFFFAOYSA-N
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Description

“Methyl 3-(4-Methylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known by its CAS Number: 33544-40-0 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H18N2O2/c1-8-7-11 (6-4-10-8)5-3-9 (12)13-2/h8,10H,3-7H2,1-2H3 . This indicates the presence of a methylpiperazine group attached to a propanoate group .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

Methyl 3-(4-Methylpiperazin-1-yl)propanoate plays a significant role in the field of medicinal chemistry, particularly in the design and optimization of drugs. For instance, Collins et al. (1998) explored its use in the development of PPARgamma agonists, highlighting its role in enhancing solubility and potency in medicinal compounds (Collins et al., 1998). Additionally, Deidda et al. (1998) studied a pyrrole derivative BM212 containing this compound, noting its inhibitory activity against Mycobacterium tuberculosis and other mycobacteria (Deidda et al., 1998).

2. Anticancer Research

The compound is also investigated in anticancer research. For instance, Jiang et al. (2007) studied a compound, TM208, containing a this compound derivative, which showed promising anticancer activity and low toxicity (Jiang et al., 2007). In another study, Božić et al. (2017) synthesized derivatives of this compound that demonstrated significant antiproliferative effects against various cancer cell lines (Božić et al., 2017).

3. Synthesis of Novel Compounds

Research also focuses on the synthesis of novel compounds using this compound. For example, Koroleva et al. (2012) described an efficient synthesis method for a key precursor to imatinib, demonstrating the compound's utility in creating important pharmaceutical agents (Koroleva et al., 2012). Similarly, Yamashita et al. (2009) used a derivative in the synthesis and structure determination of novel dipeptide cyclic compounds (Yamashita et al., 2009).

Properties

IUPAC Name

methyl 3-(4-methylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYHLNXLZTGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480307
Record name Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33544-40-0
Record name Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(4-methylpiperazin-1-yl)propanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a 500-mL 3-neck round bottom flask, 150.0 g (1.7 moles) of methyl acrylate is charged. The reactor is cooled to 0° C. using an ice bath. Then, 77.0 g (0.77 moles) of 1-methyl piperazine are added slowly to prevent overheating of the reaction mass. The temperature should be maintained below 50° C. by controlling the addition rate of 1-methyl piperazine. Overheating may cause polymerization of the excess methyl acrylate present in the reactor. Once the addition is completed, the mixture is agitated using a magnetic stirring bar and the temperature adjusted to 50° C. for at least 16 hours. Then, the reaction is allowed to cool to ambient temperature and the excess methyl acrylate is removed under vacuum. The final product is a light brown liquid at ambient temperature. The transformation is monitored with thin layer chromatography (TLC) using 9:1 CHCl3/MeOH. Complete conversion is apparent from the lack of olefinic protons in the 1H-NMR spectra. 1H-NMR (300 MHz, CDCl3): δ 3.20 (s, 3H), 2.12 (t, 7.3 Hz, 2H), 1.94 (m, 10H), 1.71 (s, 3H). 13C-NMR (75 MHz, CDCl3): δ 171.31, 54.00, 52.41, 51.78, 50.22, 44.92, 30.96.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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